3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

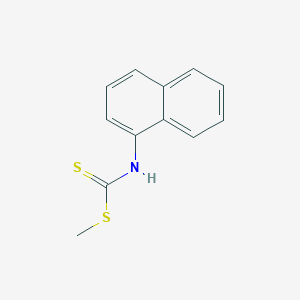

The synthesis of 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole and related compounds involves cyclization reactions and the catalytic hydrogenation of nitro groups to amides. For example, compounds similar to 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole have been synthesized using p-nitrobenzoic acid and methyl salicylate, with the reduction of the nitro group improved through catalytic hydrogenation over a Pd/C catalyst, achieving high yields and confirming the structures via FT-IR and 1H NMR (Li Shi-feng, 2007).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using various techniques, demonstrating nearly planar oxadiazole units and specific inclinations and orientations of substituent rings. For example, a related compound, 2-(4-Chloro-2-nitrophenyl)-5-[4-(propyloxy)phenyl]-1,3,4-oxadiazole, showed its oxadiazole ring inclined to both the chloro-nitrophenyl and propyloxyphenyl rings, with detailed geometric parameters provided through crystallography (D. Limbach, H. Detert, D. Schollmeyer, 2016).

Chemical Reactions and Properties

Oxadiazoles, including the compound of interest, participate in various chemical reactions, leading to the formation of diverse derivatives with potent biological activities. Notably, selective reduction processes have been developed for converting nitrophenyl derivatives to their aminophenyl counterparts, showcasing the compound's versatility in chemical synthesis (M. Tarasenko et al., 2017).

Physical Properties Analysis

The physical properties of 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole derivatives are significantly influenced by their structural elements. For instance, variations in the alkyl chain length and the presence of nitro groups affect their liquid crystalline behavior and thermal stability, as seen in similar mesogenic compounds (H. Abboud et al., 2017).

Chemical Properties Analysis

The chemical properties of 1,3,4-oxadiazole derivatives are characterized by their reactivity in forming various substituted products and their potential biological activities. The presence of nitro, nitroso, azo, and azido groups in these compounds allows for diverse chemical transformations, demonstrating their reactivity and functional versatility (L. V. Batog et al., 2005).

Applications De Recherche Scientifique

Synthesis and Biological Screening

- A study by (Aziz‐ur‐Rehman et al., 2013) focused on synthesizing S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol from 3-nitrobenzoic acid. These derivatives showed significant antibacterial activity against several bacteria, including Gram-negative and Gram-positive strains.

Antibacterial Properties

- The work by (Hirao et al., 1971) synthesized 5-[2-(5-Nitro-2-furyl)-1-(4-nitrophenyl)vinyl]-1,3,4-oxadiazoles, which exhibited strong antibacterial activities against Staphylococcus aureus.

Liquid Crystalline Properties

- A study by (Abboud et al., 2017) synthesized new mesogenic homologous series bearing 1,3,4-oxadiazole ring with a nitro terminal group, displaying different liquid crystalline mesophases.

Antimicrobial Evaluation

- Research by (Jafari et al., 2017) synthesized 2,5 disubstituted 1,3,4-oxadiazole derivatives that showed remarkable antibacterial activities against various bacteria.

Antimicrobial Activity and Cytotoxicity

- (Paruch et al., 2020) synthesized 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines, which displayed antimicrobial activity and low cytotoxicity, making them promising candidates as antimicrobial agents.

Corrosion Inhibition

- A study by (Lagrenée et al., 2001) investigated the inhibitive effect of substituted oxadiazoles on the corrosion of mild steel, revealing that some oxadiazoles can act as corrosion inhibitors.

Antimicrobial Agents Synthesis

- (Joshi et al., 2013) synthesized chalcones-bearing 1,3,4-oxadiazole derivatives, which were novel bio-active antimicrobial agents against multidrug-resistant bacteria and fungi.

Cholinesterase Inhibition

- Research by (Siddiqui Sz et al., 2015) synthesized 1,3,4-oxadiazole-2-thiols derivatives, showing decent inhibitory potential against cholinesterases.

Eco-friendly Synthesis

- (Zhu et al., 2015) developed an eco-friendly method for synthesizing 2-aryl-1,3,4-oxadiazoles, highlighting high yields and energy efficiency.

Pharmacological Activities

- (Siwach et al., 2020) reviewed the pharmacological activities of oxadiazole derivatives, noting their diverse biological activities like antibacterial, antitumor, anti-viral, and antioxidant properties.

Antibacterial and Enzyme Inhibition

- (Virk et al., 2023) combined multiple functionalities in 1,3,4-Oxadiazole derivatives, resulting in modest antibacterial potential and enzyme inhibition activities.

Orientations Futures

Propriétés

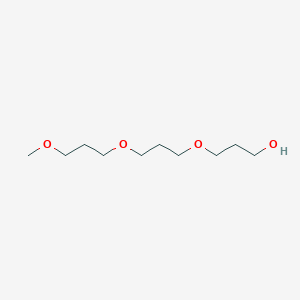

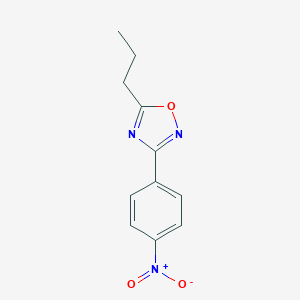

IUPAC Name |

3-(4-nitrophenyl)-5-propyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-2-3-10-12-11(13-17-10)8-4-6-9(7-5-8)14(15)16/h4-7H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODAKJMUOVQDEPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598244 |

Source

|

| Record name | 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole | |

CAS RN |

10364-67-7 |

Source

|

| Record name | 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,3,5-Tetrahydro-8-thia-5,7-diaza-cyclopenta[a]indene-4-one](/img/structure/B82326.png)